![molecular formula C9H6N2O3 B1417497 6-Nitroquinolin-5-ol CAS No. 58416-46-9](/img/structure/B1417497.png)
6-Nitroquinolin-5-ol
Overview
Description
6-Nitroquinolin-5-ol is a compound with the molecular formula C9H6N2O3 and a molecular weight of 190.16 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of quinoline derivatives, such as 6-Nitroquinolin-5-ol, has been a subject of interest in recent years . The methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized . The review highlights the advances in this area over the past 15 years .Molecular Structure Analysis
The molecular structure of 6-Nitroquinolin-5-ol can be determined using techniques such as X-ray crystallography . The InChI code for 6-Nitroquinolin-5-ol is1S/C9H6N2O3/c12-9-6-2-1-5-10-7 (6)3-4-8 (9)11 (13)14/h1-5,12H
. Chemical Reactions Analysis
Quinolines have become important compounds due to their variety of applications in medicinal and synthetic organic chemistry . The synthesis of quinoline derivatives involves various chemical reactions, including transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions .Physical And Chemical Properties Analysis
6-Nitroquinolin-5-ol is a solid substance at room temperature . It has a molecular weight of 190.16 . The compound’s InChI code is1S/C9H6N2O3/c12-9-6-2-1-5-10-7 (6)3-4-8 (9)11 (13)14/h1-5,12H
.
Scientific Research Applications
Anticancer Activity
Some quinoline derivatives have shown excellent anticancer activity, potentially comparable to standard drugs like doxorubicin and etoposide .
Antifungal Applications
Quinolines and their derivatives can exhibit antifungal properties, which are valuable in developing treatments for fungal infections .
Anti-inflammatory Properties
These compounds may also have anti-inflammatory effects, making them candidates for treating inflammatory conditions .
Anti-diabetes
Quinoline derivatives could play a role in managing diabetes through their biological activity .
Anti-Alzheimer’s Disease
There is potential for these compounds to be used in treating Alzheimer’s disease due to their biological activities .
Antioxidant Effects
They may also serve as antioxidants, which are important for protecting cells from damage caused by free radicals .
Diuretic Activities
Quinoline derivatives can have diuretic effects, which can be useful in conditions where reducing excess fluid is necessary .
Drug Discovery
Quinolines serve as vital scaffolds for leads in drug discovery, playing a significant role in the development of new therapeutic agents .
Safety and Hazards
The safety information for 6-Nitroquinolin-5-ol indicates that it is classified under GHS07 and has a signal word of "Warning" . The hazard statements include H302-H315-H319-H335 . Precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .
Mechanism of Action
Target of Action
It is structurally similar to nitroxoline, a hydroxyquinoline derivative . Nitroxoline is known to inhibit bacterial gyrases and the type 2 methionine aminopeptidase (MetAP2) protein . MetAP2 is involved in angiogenesis .
Mode of Action
Nitroxoline, a structurally similar compound, exhibits antibacterial activity that may stem from the metal ion complexation vital for bacterial growth . It also has antitumor activity by inhibiting MetAP2 .
Result of Action
Nitroxoline, a structurally similar compound, is known to have antibacterial and antitumor activities .
properties
IUPAC Name |
6-nitroquinolin-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-9-6-2-1-5-10-7(6)3-4-8(9)11(13)14/h1-5,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPDFXSKFMLYSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2O)[N+](=O)[O-])N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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